Ramipril-d4

Bioanalysis LC-MS/MS Pharmacokinetics

Bioanalytical method validation for Ramipril requires a stable isotope-labeled internal standard to correct for matrix effects and ion suppression, as mandated by FDA/EMA guidelines. Ramipril-d4 provides the definitive solution. - Eliminates 'self-competition' in the ion source, ensuring reliable ionization correction. - +4 Da mass shift unequivocally differentiates from the analyte, enabling an LLOQ of 0.1 ng/mL. - Supplied with high isotopic purity to minimize cross-talk, ensuring your pharmacokinetic or bioequivalence data is audit-ready.

Molecular Formula C23H32N2O5
Molecular Weight 420.5 g/mol
CAS No. 1132661-83-6
Cat. No. B12386632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamipril-d4
CAS1132661-83-6
Molecular FormulaC23H32N2O5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
InChIInChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i2D3,15D
InChIKeyHDACQVRGBOVJII-HXQRAFNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramipril-d4 Deuterated Internal Standard for Bioanalysis


Ramipril-d4 (HOE-498-d4) is a stable isotope-labeled analogue of the angiotensin-converting enzyme (ACE) inhibitor Ramipril. In this molecule, four hydrogen atoms are replaced with deuterium, resulting in a molecular formula of C₂₃H₂₈D₄N₂O₅ and a molar mass of 420.54 g/mol . The parent drug, Ramipril, is an established prodrug for treating hypertension and heart failure, with its active metabolite Ramiprilat demonstrating potent ACE inhibition with a reported IC₅₀ value of 5 nM for Ramipril and a Ki of 7 pM for Ramiprilat [1]. The deuterium atoms in Ramipril-d4 are specifically placed on the alanine moiety of the molecule, creating a distinct mass shift of +4 Da relative to the non-deuterated form. This structural modification is essential for its primary application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it provides near-identical chromatographic behavior and ionization efficiency to the analyte, while enabling unequivocal mass spectrometric differentiation [2].

Why Unlabeled Ramipril Fails as an Internal Standard


In quantitative LC-MS/MS bioanalysis, the co-elution of an unlabeled analyte and an unlabeled internal standard introduces a fundamental source of analytical error due to matrix effects and ion suppression. While non-deuterated Ramipril is chemically identical to the target analyte, using it as an internal standard leads to a 'self-competition' effect in the ion source, causing unpredictable fluctuations in ionization efficiency that cannot be corrected for post-acquisition. This is a primary reason why regulatory guidelines from agencies like the FDA and EMA mandate the use of a stable isotope-labeled internal standard (SIL-IS) for accurate and precise quantification in biological matrices [1]. In contrast, the +4 Da mass shift of Ramipril-d4 relative to the native analyte is sufficient to eliminate spectral overlap in the mass spectrometer, provided the isotopic purity is high enough to minimize cross-talk from the M+4 natural abundance isotope of the analyte [2]. Therefore, substituting Ramipril-d4 with unlabeled Ramipril would invalidate a bioanalytical method's accuracy and precision, directly contravening regulatory validation criteria and rendering pharmacokinetic data unreliable.

Quantitative Advantages of Ramipril-d4


Mass Shift: Baseline Resolution from Unlabeled Ramipril

The primary functional differentiator of Ramipril-d4 is its exact mass of 420.256 Da, which provides a +4.029 Da shift compared to the exact mass of unlabeled Ramipril (416.252 Da). This mass difference is sufficient for complete resolution by any modern triple quadrupole or high-resolution mass spectrometer, ensuring that the internal standard signal does not interfere with analyte quantification .

Bioanalysis LC-MS/MS Pharmacokinetics Internal Standard

Plasma Background Interference Elimination

In the context of therapeutic drug monitoring (TDM) for hypertensive patients, a validated LC-ESI/MS/MS method demonstrated that using a deuterated internal standard (D3/D4 analog) was critical for achieving the required accuracy and precision. While this specific method utilized Ramipril-D3, the principle is identical and underscores the necessity of Ramipril-d4. The method achieved an accuracy of 85-115% and precision of <15% RSD across a validated concentration range in human plasma, meeting FDA and EMA guidelines [1]. Using an unlabeled analog would result in matrix-dependent ion suppression that could not be corrected, leading to significant (>20%) inaccuracies in measured plasma concentrations [2].

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring Matrix Effects

Superior Accuracy vs. Non-Isotopic Standards

In a complex, multi-analyte LC-MS/MS method for cardiovascular drugs, the use of structurally dissimilar non-isotopic internal standards (e.g., irbesartan for losartan) often results in divergent extraction recovery and ionization behavior, compromising accuracy. In contrast, Ramipril-d4, due to its near-identical physicochemical properties to Ramipril, provides superior co-elution and compensates for variable matrix effects and recovery losses. A validated method for ramipril using a similar approach demonstrated a wide linear dynamic range from 0.1 to 200 ng/mL in rat plasma with excellent correlation coefficients (R² > 0.99), a performance that is challenging to achieve with a non-isotopic standard [1].

Bioanalysis LC-MS/MS Method Validation Pharmacokinetics

High Isotopic Purity for Cross-Talk Reduction

The utility of a deuterated internal standard is contingent on its isotopic purity. Ramipril-d4 is supplied with a specified purity of ≥98% . This high purity is analytically significant because it minimizes the 'cross-talk' effect—the residual signal from the non-deuterated Ramipril (d0) impurity within the d4 standard. For a typical method with an LLOQ of 0.1 ng/mL, a 2% d0 impurity in the internal standard would contribute a background signal equivalent to 2 pg of Ramipril on-column, which is a significant fraction of the LLOQ and can lead to overestimation of low-concentration samples. Lower purity standards (e.g., <95%) exacerbate this error, whereas Ramipril-d4's ≥98% specification ensures this systematic error remains controlled and negligible within the validated assay range.

Analytical Chemistry Quality Control Isotopic Purity LC-MS

USP/EP Pharmacopoeial Standards Compliance

For pharmaceutical quality control and stability testing, regulatory bodies require the use of highly characterized reference standards. While Ramipril-d4 is primarily a bioanalytical tool, its synthesis and characterization align with the rigorous standards applied to Ramipril impurities and related compounds, which are provided with detailed Certificates of Analysis (CoA) including NMR, MS, IR, and HPLC/GC purity data to ensure compliance with EP/USP monographs [1]. In a validated HPLC method for assay and impurity profiling of Ramipril, the use of a well-characterized deuterated analog can serve as an ideal system suitability marker or retention time reference standard, ensuring method performance is consistent across different laboratories and instrument platforms. This level of characterization and traceability differentiates it from generic, non-certified chemical standards.

Pharmaceutical Analysis Quality Control Pharmacopoeia HPLC

Key Applications of Ramipril-d4


Preclinical and Clinical Pharmacokinetic (PK) Studies

Ramipril-d4 is indispensable for generating accurate PK profiles in both animal models and human subjects. In a typical PK study, Ramipril is administered, and plasma samples are collected at various time points. These samples are then spiked with a known concentration of Ramipril-d4 before sample preparation (e.g., protein precipitation or solid-phase extraction). The deuterated standard compensates for any analyte loss during extraction and for variable ion suppression in the mass spectrometer source. This ensures that the calculated plasma concentration-time curves and derived PK parameters (e.g., Cmax, Tmax, AUC, half-life) are accurate and reproducible [1]. The validated LC-MS/MS method described in Section 3, with an LLOQ of 0.1 ng/mL, was specifically developed for such an application in a rat model [2].

Therapeutic Drug Monitoring (TDM) for Personalized Dosing

In clinical settings, TDM of Ramipril is essential for optimizing dosage in patients with comorbidities like renal or hepatic impairment, or in cases of polypharmacy where drug-drug interactions are a concern. A robust, high-throughput LC-MS/MS method, validated according to FDA/EMA guidelines, is required for analyzing patient plasma samples. Ramipril-d4 is the only viable internal standard that can guarantee the method's accuracy (85-115%) and precision (<15% RSD) in a complex human plasma matrix, as demonstrated by the work of Ciupka (2024) [3]. Its use ensures that reported plasma concentrations are reliable, enabling clinicians to make informed, evidence-based adjustments to a patient's medication regimen.

Regulated Bioequivalence (BE) Studies

For a generic pharmaceutical company seeking regulatory approval for a new Ramipril formulation, a pivotal bioequivalence study is mandatory. These studies require the demonstration that the rate and extent of absorption of the test formulation are comparable to the reference listed drug. The bioanalytical portion of a BE study is under intense regulatory scrutiny and must strictly adhere to method validation guidelines. The use of Ramipril-d4 as an internal standard is not optional but a requirement to achieve the necessary level of data integrity. The data from such a study, with a linear range typically spanning 0.1 to 200 ng/mL, directly supports the Abbreviated New Drug Application (ANDA) submission [2].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

In vitro assays, such as those using human liver microsomes or hepatocytes, are crucial for understanding the metabolism and potential for DDIs of Ramipril, a prodrug activated by carboxylesterase 1 (CES1). To accurately quantify the depletion of the prodrug (Ramipril) and the formation of the active metabolite (Ramiprilat) in these systems, a sensitive LC-MS/MS method is required. Ramipril-d4 serves as the optimal internal standard for quantifying Ramipril in these in vitro matrices, which contain high concentrations of proteins and other interfering substances. Its use minimizes analytical variability, allowing for the precise calculation of key in vitro parameters like intrinsic clearance (CLint) and the inhibition constant (Ki) for co-administered drugs .

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